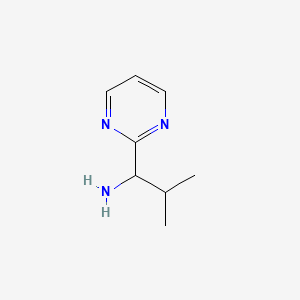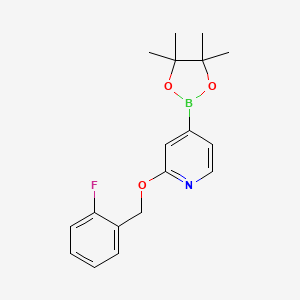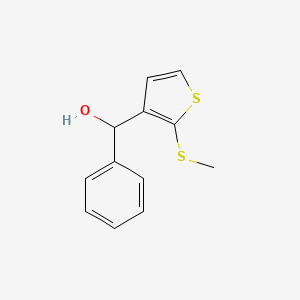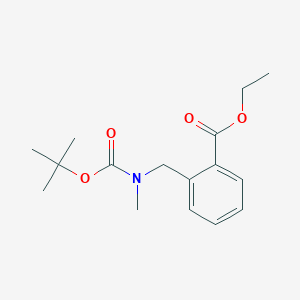![molecular formula C14H15NO B13081339 2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
2-[Amino(phenyl)methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(phenyl)methyl]-4-methylphenol is an organic compound that features a phenyl group substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(phenyl)methyl]-4-methylphenol can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with benzylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated processes can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-[Amino(phenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[Amino(phenyl)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Amino(phenyl)methyl]-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[Amino(phenyl)methyl]phenol: Similar structure but lacks the methyl group.
4-Methylphenol: Lacks the amino group but has a similar phenyl structure.
Benzylamine: Contains the amino group but lacks the phenyl and methyl groups.
Uniqueness: 2-[Amino(phenyl)methyl]-4-methylphenol is unique due to the presence of both the amino and methyl groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[amino(phenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(16)12(9-10)14(15)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 |
InChI Key |
VTZXYHOEPKJIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)
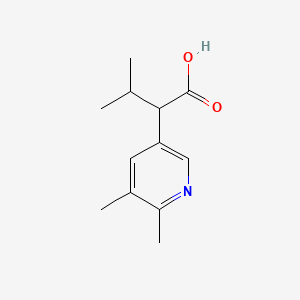
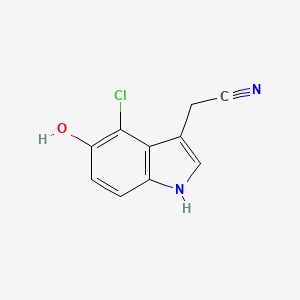
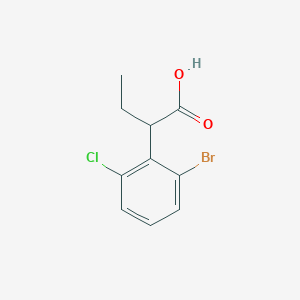
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
